1-Methyl-6-trifluoromethylpyrimidine-2,4-dione

Description

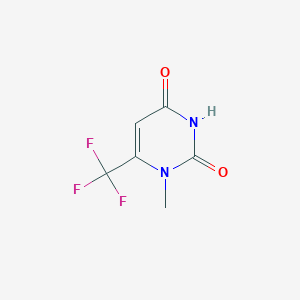

1-Methyl-6-trifluoromethylpyrimidine-2,4-dione is a pyrimidine derivative characterized by a methyl group at position 1 and a trifluoromethyl (-CF₃) substituent at position 5. Pyrimidine diones are biologically significant due to their structural similarity to nucleic acid bases and their applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-11-3(6(7,8)9)2-4(12)10-5(11)13/h2H,1H3,(H,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOPMAWBRBERLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)NC1=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465753 | |

| Record name | 1-Methyl-6-trifluoromethylpyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203938-27-6 | |

| Record name | 1-Methyl-6-trifluoromethylpyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Methyl-6-trifluoromethylpyrimidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrimidine-2,4-dione with trifluoromethylating agents under specific conditions. For instance, the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) can lead to the formation of the desired compound. The reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Methyl-6-trifluoromethylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.

Condensation Reactions: It can react with aldehydes or ketones in the presence of a base to form pyrimidine derivatives with extended conjugation.

Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

1-Methyl-6-trifluoromethylpyrimidine-2,4-dione serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various reactions, including:

- Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic compounds.

- Functionalization: The trifluoromethyl group enhances reactivity and allows for further functionalization of the pyrimidine ring.

This compound's ability to act as a precursor makes it valuable in the development of novel organic materials and pharmaceuticals.

Biological Applications

The biological applications of this compound are particularly noteworthy:

- Antifungal Activity: Research has indicated that derivatives of this compound exhibit antifungal properties against various pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum . These findings suggest potential uses in agricultural fungicides.

- Anticancer Properties: Studies have shown that certain derivatives demonstrate anticancer activity against cell lines like PC3 and K562 . This positions the compound as a candidate for further exploration in cancer therapeutics.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications:

- Drug Development: The compound's structural features make it suitable for modifications aimed at enhancing bioactivity. Its derivatives are being evaluated for their efficacy against various diseases, including cancer and fungal infections.

- Mechanism of Action: The compound may interact with specific biological targets, such as enzymes or receptors, which could lead to modulation of biological pathways .

Industrial Applications

The industrial applications of this compound include:

- Specialty Chemicals Production: The compound can be utilized in the synthesis of specialty chemicals used in various industrial processes.

- Herbicides: Some derivatives have been explored for their herbicidal properties, providing potential solutions for weed management in agriculture .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

Mechanism of Action

The mechanism of action of 1-Methyl-6-trifluoromethylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate ()

- Structure : Lacks the 1-methyl group but retains the 6-CF₃ and dione moieties.

- Synthesis: Produced via reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with urea in ethanol (70% yield after recrystallization) .

- Properties : Forms hydrogen-bonded ring dimers in crystal structures, stabilizing the lattice .

6-Methoxypyrimidine-2,4(1H,3H)-dione ()

- Structure : 6-methoxy substituent instead of CF₃.

- Properties : Methoxy (-OMe) is electron-donating, contrasting with CF₃’s electron-withdrawing nature. This difference influences reactivity and solubility.

1-((2-Methoxybenzylidene)amino)-6-methyl-1H-pyrimidine-2,4-dione (13d, )

- Structure : 6-methyl and Schiff base substituent at position 1.

- Properties: MP 215–217°C, 65% yield.

Heterocyclic Analogues

Imidazolidin-2,4-dione Derivatives (IM-7, IM-3; )

- Structure : Five-membered imidazolidine ring with aryl substituents (e.g., 4-isopropylphenyl in IM-7).

- Synthesis: Strecker synthesis from amino acids (70–74% yield).

Pyran-2,4-dione Derivatives ()

- Structure : Six-membered pyran ring with dione groups.

- Properties : Polar compounds (e.g., dipole moment: 2a > 2b) with intermolecular H···H and O···H interactions stabilizing crystals. DFT calculations correlate well with experimental NMR data (R² = 0.93–0.94) .

Pharmacologically Active Derivatives

4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one ()

- Structure : Tetrahydro-pyrimidine with CF₃, thienylcarbonyl, and chlorophenyl groups.

- Crystallography : Exhibits O–H···O and N–H···O hydrogen bonding, distinct from the planar pyrimidine diones .

Data Table: Key Properties of Selected Compounds

*Estimated from synthesis scale in .

Biological Activity

1-Methyl-6-trifluoromethylpyrimidine-2,4-dione is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article examines its biological activity based on diverse research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidinedione core structure with a methyl and a trifluoromethyl group. Its molecular formula is , which contributes to its unique properties and biological interactions.

Research indicates that this compound exhibits significant inhibitory activity against various enzymes and pathways involved in disease processes:

- Matrix Metalloproteinases (MMPs) : The compound has been shown to inhibit MMP-13, an enzyme implicated in the degradation of extracellular matrix components. This activity suggests potential applications in treating conditions such as osteoarthritis and certain cancers where MMP-13 plays a role in tumor progression and metastasis .

- Branched-Chain Amino Acid Transaminases (BCATs) : It has been identified as an effective inhibitor of BCAT1 and BCAT2, which are enzymes involved in the metabolism of branched-chain amino acids. Inhibition of these enzymes may have implications for cancer treatment, particularly in gliomas and other malignancies .

Inhibition Studies

| Target Enzyme | IC50 (µM) | Effect |

|---|---|---|

| MMP-13 | 0.5 | Strong inhibition; potential for arthritis therapy |

| BCAT1 | 0.8 | Effective inhibitor; potential cancer treatment |

| BCAT2 | 0.9 | Effective inhibitor; potential cancer treatment |

Case Studies

- Osteoarthritis Treatment : In a study examining compounds with MMP inhibitory activity, this compound demonstrated significant effects in reducing cartilage degradation in animal models, suggesting its utility as a therapeutic agent for osteoarthritis .

- Cancer Research : A high-throughput screening campaign identified this compound as a promising candidate for inhibiting BCATs in various cancer types, including non-small-cell lung cancer (NSCLC) and breast cancer. The compound's ability to selectively inhibit these enzymes may help in managing cancer-induced cachexia .

Q & A

Q. Table 1: Yield Optimization Variables

| Variable | Optimal Condition | Yield Impact |

|---|---|---|

| Reaction Time | 24–30 hours | +15–20% |

| Solvent | Ethanol | Baseline |

| Base | Sodium | High purity |

What spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹⁹F NMR identify the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F) and pyrimidine ring protons (e.g., NH at δ 10–12 ppm) .

- X-ray Diffraction (XRD): Single-crystal XRD reveals hydrogen-bonded dimers (N–H⋯O) and crystal packing. Use SHELXL for refinement .

- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bending (~1600 cm⁻¹).

How does crystal packing influence the reactivity of this compound?

Advanced Analysis:

The crystal structure () shows intermolecular N–H⋯O hydrogen bonds forming ring dimers. These interactions:

- Stabilize the Solid State: Reduce hygroscopicity, making the compound easier to handle.

- Affect Solubility: Polar solvents disrupt H-bonding, enhancing dissolution.

- Impact Reactivity: Tight packing may slow dissolution in organic reactions, requiring sonication or elevated temperatures.

What computational strategies predict the biological activity of trifluoromethylpyrimidinedione derivatives?

Advanced Methodology:

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes from ).

- QSAR Modeling: Correlate substituent electronic effects (e.g., CF₃) with bioactivity data from analogs ().

- DFT Calculations: Predict reactive sites (e.g., carbonyl groups) for electrophilic substitution.

What are key solubility and stability considerations for this compound?

Basic Guidelines:

- Aqueous Solubility: Limited due to hydrophobic CF₃ group; use DMSO or DMF for dissolution .

- Stability: Store at 4°C in anhydrous conditions to prevent hydrolysis of the dione ring.

- pH Sensitivity: Avoid strong bases (pH >10) to prevent ring-opening reactions.

How can reaction intermediates be monitored during synthesis?

Advanced Techniques:

- TLC Monitoring: Use silica plates with CHCl₃/MeOH (10:1) to track urea consumption (Rf ~0.5–0.6) .

- In-line Spectroscopy: ReactIR detects carbonyl intermediates in real-time.

- HPLC-MS: Identifies by-products (e.g., uncyclized precursors) for iterative optimization.

How to resolve discrepancies between experimental and computed NMR spectra?

Methodological Approach:

- Solvent Effects: Simulate spectra with COSMO-RS to account for solvent shifts (e.g., DMSO vs. CDCl₃).

- Conformational Sampling: Use Gaussian09 to model rotamers affecting ¹H chemical shifts.

- Validation: Compare with crystallographic data () to verify tautomeric forms.

What side reactions occur during synthesis, and how are they mitigated?

Common Issues and Solutions:

- By-product Formation: Ethyl ester hydrolysis or over-alkylation. Mitigate via controlled stoichiometry and low-temperature addition.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .

- Crystallization: Slow evaporation from water yields high-purity crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.